4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C20H22ClN3O3S2 It is characterized by the presence of a chloro group, a cyclohexylsulfamoyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
The synthesis of 4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexylsulfamoyl intermediate: This involves the reaction of cyclohexylamine with sulfonyl chloride to form the cyclohexylsulfamoyl group.
Attachment to the phenyl ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the carbamothioyl group: This involves the reaction of the phenyl intermediate with thiocarbamoyl chloride.
Final coupling: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-{[4-(methylsulfamoyl)phenyl]carbamothioyl}benzamide: This compound has a methylsulfamoyl group instead of a cyclohexylsulfamoyl group, leading to different chemical and biological properties.
4-chloro-N-{[4-(ethylsulfamoyl)phenyl]carbamothioyl}benzamide: The presence of an ethylsulfamoyl group also results in distinct characteristics compared to the cyclohexylsulfamoyl derivative.
Properties
Molecular Formula |
C20H22ClN3O3S2 |
---|---|
Molecular Weight |
452 g/mol |
IUPAC Name |
4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H22ClN3O3S2/c21-15-8-6-14(7-9-15)19(25)23-20(28)22-16-10-12-18(13-11-16)29(26,27)24-17-4-2-1-3-5-17/h6-13,17,24H,1-5H2,(H2,22,23,25,28) |
InChI Key |
NPRQYZFFNCMOGJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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